molecular formula C8H9ClN2O2 B13587720 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride

5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride

Cat. No.: B13587720
M. Wt: 200.62 g/mol
InChI Key: OGLPWEKQPHCFFU-UHFFFAOYSA-N
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Description

5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a fused ring structure, which includes a cyclopentane ring and a pyridazine ring. It is commonly used as an intermediate in the synthesis of various pyridazine derivatives, which have significant applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the intermediate hydrazone, which is then cyclized to form the pyridazine ring. The carboxylic acid group is introduced through subsequent reactions, and the final hydrochloride salt is obtained by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Pyridazine derivatives have shown promise as anti-inflammatory, anti-cancer, and anti-microbial agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Uniqueness

Compared to similar compounds, 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride exhibits unique structural features, such as the presence of a carboxylic acid group and a fused pyridazine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H8N2O2.ClH/c11-8(12)7-4-5-2-1-3-6(5)9-10-7;/h4H,1-3H2,(H,11,12);1H

InChI Key

OGLPWEKQPHCFFU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)O.Cl

Origin of Product

United States

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